An In-depth Technical Guide to (2E,4E)-hepta-2,4-diene
An In-depth Technical Guide to (2E,4E)-hepta-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,4E)-hepta-2,4-diene is a conjugated diene that serves as a versatile building block in organic synthesis. Its specific stereochemistry and reactivity make it a valuable precursor for the synthesis of complex molecules, including natural products and potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data for researchers in the field.
Chemical Identity and Properties
The IUPAC name for this compound is (2E,4E)-hepta-2,4-diene.[1][2] It is also commonly referred to as trans,trans-2,4-heptadiene.
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value | Reference |
| IUPAC Name | (2E,4E)-hepta-2,4-diene | [1][2] |
| CAS Number | 2384-94-3 | [3][4] |
| Molecular Formula | C₇H₁₂ | [2] |
| Molecular Weight | 96.17 g/mol | [2] |
| Boiling Point | 106 °C | [3] |
| Density | 0.733 g/mL | [3] |
| SMILES | CC/C=C/C=C/C |
Spectroscopic Data
Table 2: Spectroscopic Data (Reference Data from a Related Compound)
| Spectroscopy | Peak/Signal | Description |
| ¹H-NMR | Multiple signals | Expected signals for vinylic, allylic, and alkyl protons. |
| ¹³C-NMR | Multiple signals | Expected signals for sp² and sp³ hybridized carbons. |
| Infrared (IR) | ~1650-1600 cm⁻¹ | C=C stretching of conjugated diene. |
| ~965 cm⁻¹ | Out-of-plane C-H bending for trans double bonds. | |
| Mass Spec (MS) | m/z = 96 | Molecular ion peak (M⁺). |
| Various fragments | Fragmentation pattern corresponding to the loss of alkyl groups. |
Note: The data presented is based on analogous structures and known spectroscopic trends for conjugated dienes.[5] Experimental verification is recommended.
Synthesis Protocols
The stereoselective synthesis of (2E,4E)-hepta-2,4-diene can be achieved through various modern organic synthesis methodologies. The Wittig reaction and the Julia-Kocienski olefination are particularly well-suited for constructing the conjugated diene system with high stereocontrol.
Experimental Protocol: Wittig Reaction
This protocol describes a plausible route for the synthesis of (2E,4E)-hepta-2,4-diene starting from crotonaldehyde (B89634) and a propylidene phosphorane.
Materials:
-
(Triphenylphosphoranylidene)propane
-
Crotonaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of (triphenylphosphoranylidene)propane in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
An equimolar amount of n-BuLi in hexanes is added dropwise to the solution, resulting in the formation of the corresponding ylide. The mixture is stirred at this temperature for 30 minutes.
-
A solution of crotonaldehyde in anhydrous THF is then added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 2 hours and then gradually warmed to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure (2E,4E)-hepta-2,4-diene.
Diagram 1: Wittig Reaction Workflow
Caption: Workflow for the synthesis of (2E,4E)-hepta-2,4-diene via the Wittig reaction.
Experimental Protocol: Julia-Kocienski Olefination
This protocol outlines a potential synthesis of (2E,4E)-hepta-2,4-diene using a Julia-Kocienski olefination, which is known for its high E-selectivity.[1][6][7][8][9]
Materials:
-
1-Phenyl-1H-tetrazol-5-yl propyl sulfone
-
Crotonaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-phenyl-1H-tetrazol-5-yl propyl sulfone in anhydrous DME at -78 °C under an inert atmosphere, a solution of KHMDS in THF is added dropwise. The mixture is stirred for 30 minutes at this temperature.
-
A solution of crotonaldehyde in anhydrous DME is then added dropwise. The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with a saturated aqueous NaHCO₃ solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield (2E,4E)-hepta-2,4-diene.
Reactivity and Applications
(2E,4E)-hepta-2,4-diene is a valuable synthon in organic chemistry, primarily due to its ability to participate in pericyclic reactions, most notably the Diels-Alder reaction. Its application in drug development is not well-documented, but its structural motif is present in some natural products.
Experimental Protocol: Diels-Alder Reaction
This protocol describes a representative Diels-Alder reaction between (2E,4E)-hepta-2,4-diene and N-phenylmaleimide.
Materials:
-
(2E,4E)-hepta-2,4-diene
-
N-phenylmaleimide
-
Toluene
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, (2E,4E)-hepta-2,4-diene and an equimolar amount of N-phenylmaleimide are dissolved in toluene.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the Diels-Alder adduct.
Diagram 2: Diels-Alder Reaction Pathway
Caption: General scheme of the Diels-Alder reaction between (2E,4E)-hepta-2,4-diene and N-phenylmaleimide.
Conclusion
(2E,4E)-hepta-2,4-diene is a valuable and reactive building block in organic synthesis. This guide has provided essential information on its identity, properties, spectroscopic characterization, and synthetic methodologies. The detailed protocols for its synthesis and a representative Diels-Alder reaction are intended to be a practical resource for researchers. While its direct application in drug development is not yet established, its utility in constructing complex molecular architectures suggests potential for future applications in medicinal chemistry and natural product synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Heptadiene | C7H12 | CID 5367544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2E,4E)-hepta-2,4-diene [stenutz.eu]
- 4. chemspider.com [chemspider.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Julia Olefination [organic-chemistry.org]
